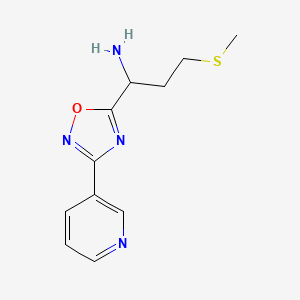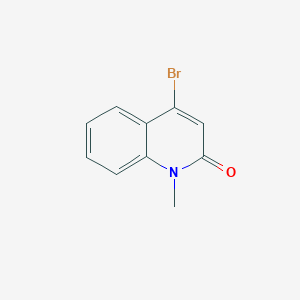
4-Bromo-1-methylquinolin-2(1H)-one
概要
説明
4-Bromo-1-methylquinolin-2(1H)-one is a brominated heterocyclic organic compound belonging to the quinoline family. This compound is characterized by a bromine atom at the 4-position and a methyl group at the 1-position of the quinoline ring system. It has a molecular weight of 238.08 g/mol and is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methylquinolin-2(1H)-one typically involves the bromination of 1-methylquinolin-2(1H)-one The reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-Bromo-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound to form the corresponding hydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, to introduce different functional groups at the quinoline ring.
Major Products Formed:
Quinone Derivatives: Oxidation of this compound can yield quinone derivatives, which are important intermediates in organic synthesis.
Hydroquinoline Derivatives: Reduction of the compound can produce hydroquinoline derivatives, which have applications in pharmaceuticals and agrochemicals.
Substituted Quinolines: Nucleophilic substitution reactions can lead to the formation of various substituted quinolines, which are useful in the development of new chemical entities.
科学的研究の応用
4-Bromo-1-methylquinolin-2(1H)-one has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Medicine: this compound and its derivatives are explored for their potential therapeutic properties, such as antimicrobial, antiviral, and anticancer activities.
Industry: The compound is utilized in the development of new materials, such as organic semiconductors and dyes.
作用機序
4-Bromo-1-methylquinolin-2(1H)-one is structurally similar to other quinoline derivatives, such as quinoline, isoquinoline, and quinaldine. its unique substitution pattern with a bromine atom and a methyl group distinguishes it from these compounds. The presence of the bromine atom enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
類似化合物との比較
Quinoline
Isoquinoline
Quinaldine
4-Chloro-1-methylquinolin-2(1H)-one
4-Methylquinoline
特性
IUPAC Name |
4-bromo-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHLDFROPPTEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668619 | |
| Record name | 4-Bromo-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941-72-0 | |
| Record name | 4-Bromo-1-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


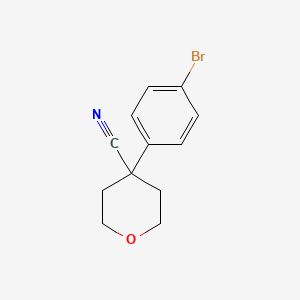
![5-[(4-Bromophenyl)methyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1521300.png)
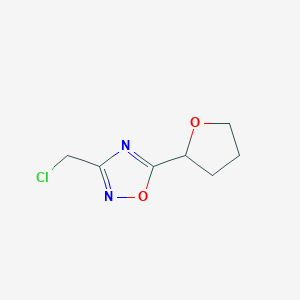
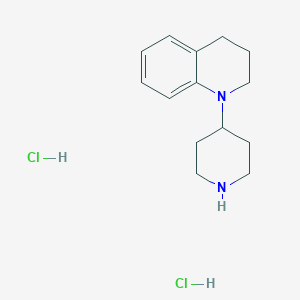
![Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B1521305.png)
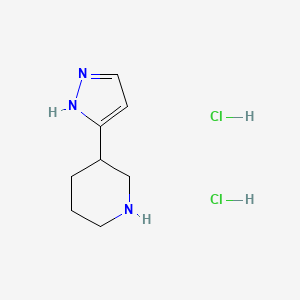
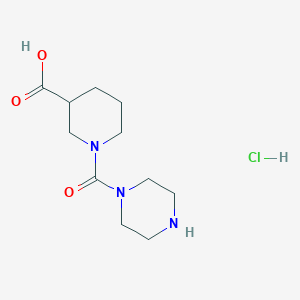
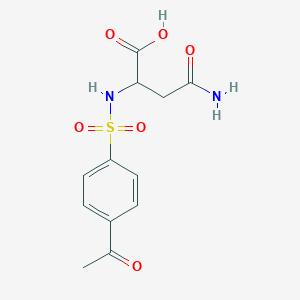
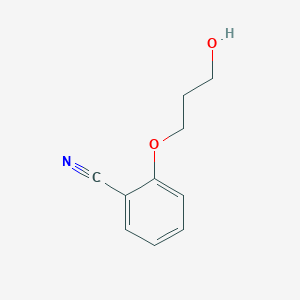

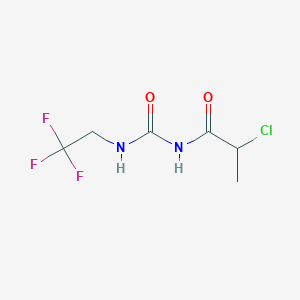
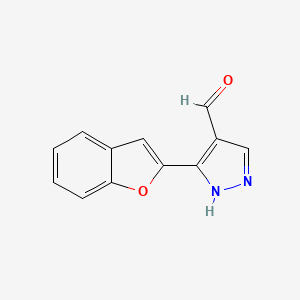
![7-Chloro-3-propyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521315.png)
